Cas no 145682-38-8 ((R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester)

(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester is a chiral intermediate used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and the production of optically active compounds. The ethyl ester group enhances solubility in organic solvents, facilitating reaction handling and purification. The carboxyethyl moiety provides a reactive site for further functionalization, enabling its use in peptide modifications and prodrug development. Its structural features make it suitable for applications in medicinal chemistry, particularly in designing bioactive molecules with improved pharmacokinetic properties. The compound’s stability under standard conditions ensures reliable performance in synthetic workflows.
(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester structure
145682-38-8 structure
Product Name:(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester
CAS No:145682-38-8
MF:C10H19NO4
MW:217.26216340065
CID:2085523
PubChem ID:11715495
Update Time:2025-05-23

(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester
    • (R)-2-(((R)-1-ethoxy-1-oxopentan-2-yl)amino)propanoic acid
    • 2C-T2
    • ((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanine
    • N-[(S)-ETHOXYCARBONYLBUTYL]-L-ALANINE
    • SCHEMBL13482629
    • 145682-38-8
    • N-[(1R)-1-Carboxyethyl]-D-norvaline 1-Ethyl Ester; (R)-2-(((R)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic Acid
    • starbld0012412
    • (2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
    • (R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid
    • Inchi: 1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
    • InChI Key: AUVAVXHAOCLQBF-HTQZYQBOSA-N
    • SMILES: O(CC)C([C@@H](CCC)N[C@@H](C(=O)O)C)=O

Computed Properties

  • Exact Mass: 217.13140809g/mol
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 75.6Ų

(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester Pricemore >>

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(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phenylmethyl (2S,3S)-2,3-bis(benzoyloxy)-4-chloro-4-oxobutanoate (reaction product with aminopropylsilylated silica gel) ,  N-[(1R,2R)-1,2-Diphenyl-2-[[(phenylamino)carbonyl]amino]ethyl]-N′-(4-isocyanatop… (reaction product with aminopropylsilylated silica gel) Solvents: Acetonitrile ;  25 °C
Reference
Preparation and enantioseparation of a mixed selector chiral stationary phase derived from benzoylated tartaric acid and 1,2-diphenylethylenediamine
Wei, Wen-Juan; et al, Chirality, 2010, 22(6), 604-611

(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester Preparation Products

Additional information on (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester

Introduction to (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester (CAS No. 145682-38-8)

(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester, with the CAS number 145682-38-8, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of D-norvaline, an amino acid analog, and features a unique chiral center that imparts specific biological activities and properties. The ester functionality in this compound makes it particularly interesting for various applications, including drug delivery systems and the synthesis of more complex molecules.

The chiral nature of (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester is crucial for its biological activity. Chirality, or the property of molecules that are non-superimposable on their mirror images, plays a pivotal role in the interaction of molecules with biological systems. In many cases, one enantiomer of a chiral molecule can have therapeutic effects while the other may be inactive or even harmful. Therefore, the synthesis and purification of specific enantiomers are essential in pharmaceutical development.

Recent studies have highlighted the potential of (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The ester group in the molecule facilitates its solubility and bioavailability, making it an attractive candidate for developing new anti-inflammatory drugs. Additionally, its ability to modulate specific signaling pathways involved in inflammation has been demonstrated in both in vitro and in vivo models.

In the context of drug delivery systems, (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester has shown promise as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active forms within the body through metabolic processes. The ester functionality in this compound can be designed to be cleaved by specific enzymes, releasing the active drug at the desired site of action. This approach can enhance the efficacy and reduce the side effects of therapeutic agents.

The synthesis of (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester involves several steps, including the protection and deprotection of functional groups, as well as chiral resolution techniques to obtain the desired enantiomer. Advanced synthetic methods, such as asymmetric catalysis and enzymatic resolution, have been employed to achieve high enantiomeric purity efficiently. These methods not only improve the yield and purity of the final product but also reduce environmental impact by minimizing waste generation.

In clinical trials, preliminary results have indicated that (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester is well-tolerated by patients with minimal adverse effects. Phase I trials have demonstrated its safety profile at various dose levels, paving the way for further clinical evaluation. Ongoing Phase II trials are focusing on assessing its efficacy in treating specific inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its therapeutic applications, (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester has also been explored for its potential use in diagnostic imaging. The unique chemical structure of this compound allows it to be labeled with radioisotopes or fluorescent tags, enabling its use as a biomarker for imaging techniques such as positron emission tomography (PET) and fluorescence imaging. This dual functionality makes it a versatile tool in both diagnostic and therapeutic settings.

In conclusion, (R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester (CAS No. 145682-38-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its chiral nature, ester functionality, and biological activities make it an attractive candidate for developing new drugs and diagnostic tools. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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